

# Synthesis pathway of 1-((2-chloro-4-nitrophenyl)azo)-2-naphthol

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## Compound of Interest

Compound Name: *Pigment red 4*

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An In-depth Technical Guide to the Synthesis of 1-((2-chloro-4-nitrophenyl)azo)-2-naphthol (**Pigment Red 4**)

This technical guide provides a comprehensive overview of the synthesis of 1-((2-chloro-4-nitrophenyl)azo)-2-naphthol, a monoazo pigment commonly known as **Pigment Red 4**. The document is intended for researchers, scientists, and professionals in the fields of chemistry and drug development. It details the synthesis pathway, experimental protocols, and key characterization data.

## Overview

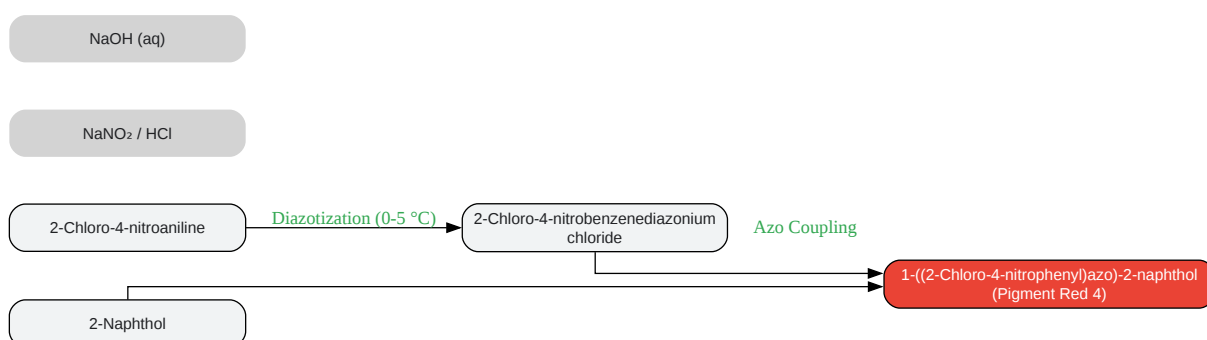
1-((2-chloro-4-nitrophenyl)azo)-2-naphthol (**Pigment Red 4**) is a vibrant red organic pigment.<sup>[1]</sup><sup>[2]</sup><sup>[3]</sup> Its synthesis is a classic example of an azo coupling reaction, a fundamental process in the manufacturing of a wide range of colorants. The overall synthesis is a two-step process:

- **Diazotization:** A primary aromatic amine, 2-chloro-4-nitroaniline, is converted into a diazonium salt by treatment with nitrous acid at low temperatures.
- **Azo Coupling:** The resulting diazonium salt is then reacted with a coupling component, 2-naphthol ( $\beta$ -naphthol), under alkaline conditions to form the final azo pigment.<sup>[4]</sup><sup>[5]</sup><sup>[6]</sup>

The resulting pigment is a yellow-red solid powder, insoluble in water but slightly soluble in organic solvents like ethanol and acetone.<sup>[1]</sup>

## Synthesis Pathway

The synthesis of 1-((2-chloro-4-nitrophenyl)azo)-2-naphthol proceeds via an electrophilic aromatic substitution mechanism. The aryldiazonium ion, formed during the diazotization of 2-chloro-4-nitroaniline, acts as the electrophile. This electrophile then attacks the electron-rich 2-naphthol (in its phenoxide form under alkaline conditions) to form the stable azo compound.



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Caption: Synthesis pathway of 1-((2-chloro-4-nitrophenyl)azo)-2-naphthol.

## Quantitative Data

The following table summarizes the key quantitative data for the reactants and the final product.

Compound	Molecular Formula	Molecular Weight ( g/mol )	CAS Number	Appearance
2-Chloro-4-nitroaniline	C <sub>6</sub> H <sub>5</sub> ClN <sub>2</sub> O <sub>2</sub>	172.57	121-87-9	Yellow crystalline solid
2-Naphthol	C <sub>10</sub> H <sub>8</sub> O	144.17	135-19-3	White to yellowish solid
1-((2-chloro-4-nitrophenyl)azo)-2-naphthol	C <sub>16</sub> H <sub>10</sub> ClN <sub>3</sub> O <sub>3</sub>	327.72	2814-77-9	Yellow-red solid powder

#### Physical and Fastness Properties of **Pigment Red 4**:

Property	Value
Density	1.45 - 1.65 g/cm <sup>3</sup>
Oil Absorption	35-45 ml/100g
Light Fastness	7
Heat Resistance	160 °C
Water Resistance	5
Oil Resistance	3
Acid Resistance	4
Alkali Resistance	4

## Experimental Protocols

The following is a detailed experimental protocol for the synthesis of 1-((2-chloro-4-nitrophenyl)azo)-2-naphthol, compiled from established methods for azo dye synthesis.

### Step 1: Diazotization of 2-Chloro-4-nitroaniline

This procedure is adapted from a patented method for the diazotization of 2-chloro-4-nitroaniline.<sup>[7]</sup>

#### Materials:

- 2-Chloro-4-nitroaniline: 17.3 g (0.1 mol)
- Concentrated Hydrochloric Acid (HCl): 30 ml
- Sodium Nitrite (NaNO<sub>2</sub>): 7.0 g (0.1 mol)
- Ice: 100 g
- Water

#### Procedure:

- In a 500 ml beaker, prepare a suspension of 17.3 g of 2-chloro-4-nitroaniline in a mixture of 100 g of crushed ice and 30 ml of concentrated hydrochloric acid.
- Cool the suspension to 0-5 °C in an ice-salt bath with continuous stirring. A fine slurry of the amine hydrochloride salt should form.
- In a separate beaker, dissolve 7.0 g of sodium nitrite in 25 ml of cold water.
- Add the sodium nitrite solution dropwise to the cold, stirred suspension of the amine hydrochloride over a period of 15-20 minutes. The tip of the addition funnel or pipette should be below the surface of the liquid to prevent the escape of nitrous fumes.
- Maintain the temperature strictly between 0 and 5 °C throughout the addition.
- After the complete addition of the sodium nitrite solution, continue stirring for an additional 15-20 minutes to ensure the diazotization is complete. The resulting solution is the 2-chloro-4-nitrobenzenediazonium chloride solution, which should be used immediately in the next step.

## Step 2: Azo Coupling with 2-Naphthol

This procedure is a generalized method for azo coupling with 2-naphthol.[\[4\]](#)[\[5\]](#)[\[8\]](#)

#### Materials:

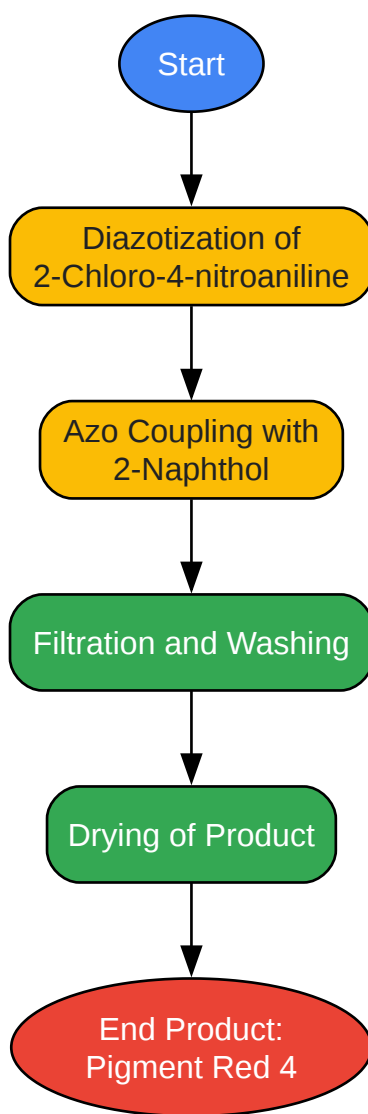
- 2-Naphthol: 14.4 g (0.1 mol)
- Sodium Hydroxide (NaOH): 8.0 g
- Water
- The freshly prepared 2-chloro-4-nitrobenzenediazonium chloride solution from Step 1.

#### Procedure:

- In a 1 L beaker, dissolve 14.4 g of 2-naphthol in a solution of 8.0 g of sodium hydroxide in 200 ml of water.
- Cool this solution to 0-5 °C in an ice bath with vigorous stirring.
- Slowly add the cold diazonium salt solution prepared in Step 1 to the cold 2-naphthol solution with continuous and efficient stirring. A colored precipitate of the azo dye will form immediately.
- Maintain the temperature below 10 °C throughout the addition.
- After the complete addition of the diazonium salt solution, continue stirring the reaction mixture in the ice bath for an additional 30-60 minutes to ensure complete coupling.
- Filter the crude azo dye using a Büchner funnel and wash the precipitate thoroughly with cold water until the filtrate is neutral.
- Dry the product in an oven at 60-80 °C to a constant weight.

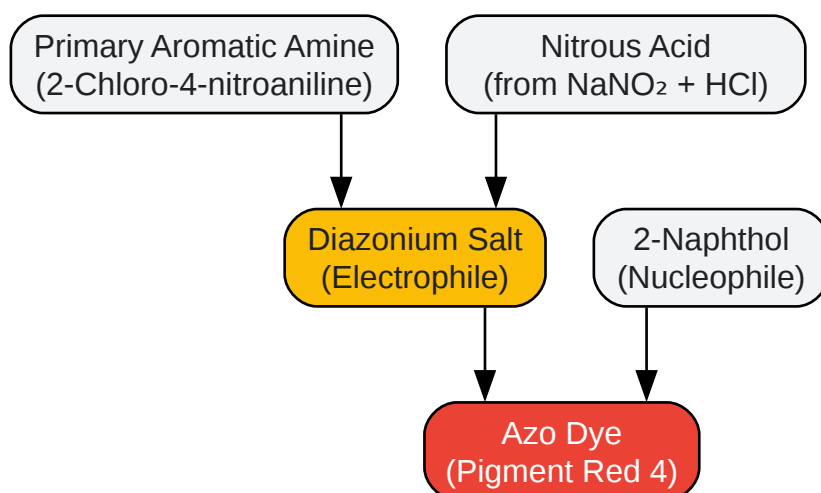
## Experimental Workflow and Logical Relationships

The following diagrams illustrate the experimental workflow and the logical relationship between the key steps of the synthesis.



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Caption: Experimental workflow for the synthesis of **Pigment Red 4**.



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Caption: Logical relationship of key components in the synthesis.

## Characterization

While a complete set of spectral data is not readily available in the public domain, the following are expected characterization results based on the structure of 1-((2-chloro-4-nitrophenyl)azo)-2-naphthol and data from similar compounds.

- Appearance: A yellow-red to orange-brown powder.[1][2]
- Melting Point: Expected to be high, typical for pigments.
- FT-IR Spectroscopy: Expected characteristic peaks would include:
  - Broad O-H stretching band around 3400-3500 cm<sup>-1</sup>.
  - Aromatic C-H stretching vibrations around 3000-3100 cm<sup>-1</sup>.
  - N=N stretching vibration (azo group) around 1400-1500 cm<sup>-1</sup>.
  - Asymmetric and symmetric stretching of the NO<sub>2</sub> group around 1520-1560 cm<sup>-1</sup> and 1345-1385 cm<sup>-1</sup> respectively.
  - C-Cl stretching vibration around 1000-1100 cm<sup>-1</sup>.

- <sup>1</sup>H NMR Spectroscopy: The spectrum would be complex due to the multiple aromatic protons. The chemical shifts would be in the aromatic region (approx. 7.0-9.0 ppm). The proton of the hydroxyl group may appear as a broad singlet.
- UV-Vis Spectroscopy: The extended conjugation of the molecule is expected to result in strong absorption in the visible region, leading to its intense red color.

This technical guide provides a foundational understanding of the synthesis of 1-((2-chloro-4-nitrophenyl)azo)-2-naphthol. Researchers are encouraged to consult further specialized literature for in-depth analytical data and optimization of the synthesis protocol.

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